- Solid catalyst used for dehydrogenation reaction of alcohols and formic acid, and method for producing a carbonyl compound and hydrogen using the same, Japan, , ,

Cas no 927-49-1 (6-Undecanone)

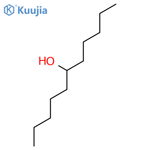

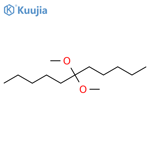

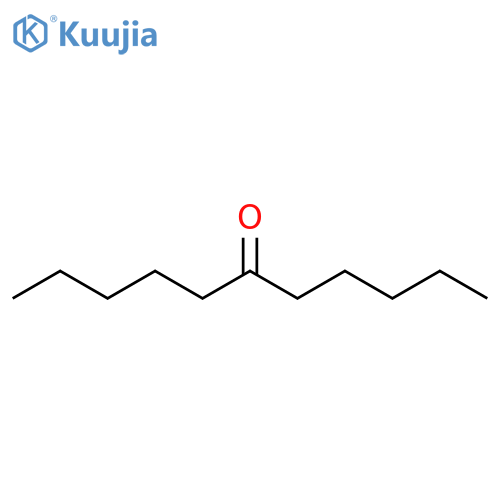

6-Undecanone structure

商品名:6-Undecanone

6-Undecanone 化学的及び物理的性質

名前と識別子

-

- Undecan-6-one

- Di-n-amyl ketone~Di-n-pentyl ketone

- Undecanone

- dipentyl ketone

- 6-Undecanone (Diamylketone)

- Di-n-amyl ketone

- 6-Hendecanon

- 6-Oxoundecane

- 6-Undecanon

- Amyl ketone

- Diamylketon

- Pentyl ketone

- 6-Undecanone

- CAPRONE

- diamyl ketone

- dipentylformal

- FEMA 4022

- n-caprone

- Ketones, C11

- 6undecanone

- (C11) Ketones

- Undecanone-(6)

- 8JMD3E1SOO

- ZPQAKYPOZRXKFA-UHFFFAOYSA-N

- Diamylketone

- undecan-6-one, 6-undecanone

- 6-Undecanone, analytical standard

- OR7146

- LMFA12000062

-

- MDL: MFCD00009516

- インチ: 1S/C11H22O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-10H2,1-2H3

- InChIKey: ZPQAKYPOZRXKFA-UHFFFAOYSA-N

- ほほえんだ: O=C(CCCCC)CCCCC

- BRN: 1749440

計算された属性

- せいみつぶんしりょう: 170.16700

- どういたいしつりょう: 170.167065321 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 8

- 複雑さ: 95.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1

- ぶんしりょう: 170.29

- ひょうめんでんか: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 3.8

じっけんとくせい

- 色と性状: 無色から淡黄色の液体

- 密度みつど: 0.831 g/mL at 25 °C(lit.)

- ゆうかいてん: 14.6 °C (lit.)

- ふってん: 228 °C(lit.)

- フラッシュポイント: 華氏温度:190.4°f

摂氏度:88°c - 屈折率: n20/D 1.4270(lit.)

- ようかいど: 2.94e-04 M

- PSA: 17.07000

- LogP: 3.71610

- 屈折率: 1.424-1.430

- ようかいせい: 未確定

- FEMA: 4022 | 6-UNDECANONE

- じょうきあつ: 0.05 mmHg

6-Undecanone セキュリティ情報

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H227

- 警告文: P210-P280-P370+P378-P403+P235-P501

- 危険物輸送番号:UN 1993 / PGIII

- WGKドイツ:3

- 危険カテゴリコード: R 23/25:吸入と意外な嚥下には毒がある。

- セキュリティの説明: S24/25

- RTECS番号:YQ2828000

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R23/25

- 包装等級:I; II; III

- 危険レベル:Comb liq.

- 包装グループ:III

6-Undecanone 税関データ

- 税関コード:2914190090

- 税関データ:

中国税関コード:

2914190090概要:

2914190090他の酸素含有基を含まない無環ケトン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

2914190090他の酸素官能基を有さない無環ケトン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

6-Undecanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | U0043-25ml |

6-Undecanone |

927-49-1 | 98.0%(GC) | 25ml |

¥320.0 | 2022-06-10 | |

| eNovation Chemicals LLC | D634841-100g |

6-Undecanone |

927-49-1 | 97% | 100g |

$400 | 2024-06-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | U44800-25ml |

6-Undecanone |

927-49-1 | 98% | 25ml |

¥148.0 | 2023-09-06 | |

| TRC | U788813-10g |

6-Undecanone |

927-49-1 | 10g |

$ 65.00 | 2022-06-02 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 136999-25G |

6-Undecanone |

927-49-1 | 25g |

¥3061.86 | 2023-12-10 | ||

| Apollo Scientific | OR7146-5g |

Undecan-6-one |

927-49-1 | 98% | 5g |

£15.00 | 2025-03-21 | |

| TRC | U788813-50g |

6-Undecanone |

927-49-1 | 50g |

$ 115.00 | 2022-06-02 | ||

| Apollo Scientific | OR7146-25g |

Undecan-6-one |

927-49-1 | 98% | 25g |

£17.00 | 2025-03-21 | |

| City Chemical | U197-25GM |

6-Undecanone |

927-49-1 | MP14-15deg | 25gm |

$35.57 | 2023-09-19 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | U0043-25ML |

6-Undecanone |

927-49-1 | >98.0%(GC) | 25ml |

¥50.00 | 2024-04-15 |

6-Undecanone 合成方法

合成方法 1

はんのうじょうけん

1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… , Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (reaction products with bipyridinyl-containing silyl polymers) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, reaction products with iridium complex) Solvents: Toluene ; 6 h, 130 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Catalysts: Manganese oxide (MnO2) , Alumina ; 673 - 698 K

リファレンス

- Catalytic ketonization over oxide catalysts. Part IX. Single step synthesis of aliphatic saturated and unsaturated C11 - C13 ketones from carboxylic acids, Polish Journal of Chemistry, 2004, 78(2), 299-302

合成方法 3

合成方法 4

合成方法 5

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: Cerium bromide Solvents: Ethanol ; rt; 15 min, 40 °C

1.2 Reagents: Sodium thiosulfate Solvents: Ethyl acetate , Water ; rt

1.2 Reagents: Sodium thiosulfate Solvents: Ethyl acetate , Water ; rt

リファレンス

- Fenton-like chemistry enables catalytic oxidative desulfurization of thioacetals and thioketals with hydrogen peroxide, Green Chemistry, 2022, 24(10), 4041-4049

合成方法 6

はんのうじょうけん

1.1 Catalysts: Manganese oxide (MnO2) , Alumina ; 673 K

リファレンス

- Catalytic ketonization over oxide catalysts, Applied Catalysis, 2007, 323, 77-85

合成方法 7

はんのうじょうけん

1.1 Catalysts: Palladium Solvents: Toluene ; 40 h, 120 °C

リファレンス

- α-Alkylation of Ketones by Trialkylamines under Heterogeneous Pd/C Catalysis, Organometallics, 2014, 33(7), 1890-1892

合成方法 8

はんのうじょうけん

1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (ligand-containing organosilica complexes) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, Ir complexes) Solvents: Toluene ; 18 h, reflux

リファレンス

- Iridium Complex Immobilized on Custom-Designed Periodic Mesoporous Organosilica as Reusable Catalyst for the Dehydrogenative Oxidation of Alcohols, ACS Applied Nano Materials, 2020, 3(3), 2527-2535

合成方法 9

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: TPAP Solvents: Toluene

リファレンス

- Preparation of aldehydes or ketones from alcohols using oxygen in the presence of catalytic tetraalkylammonium ruthenium species., United Kingdom, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid

1.2 Reagents: Piperidine

1.3 Reagents: Dowex 50W

1.2 Reagents: Piperidine

1.3 Reagents: Dowex 50W

リファレンス

- Dendritic Aliphatic Polyethers as High-Loading Soluble Supports for Carbonyl Compounds and Parallel Membrane Separation Techniques, Journal of Combinatorial Chemistry, 2002, 4(2), 112-119

合成方法 11

合成方法 12

はんのうじょうけん

1.1 Reagents: 4-Nitrophthalonitrile Solvents: Acetonitrile , Water ; 48 h

リファレンス

- Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes, ChemRxiv, 2023, 1, 1-13

合成方法 13

はんのうじょうけん

1.1 Reagents: 4-[(Aminocarbonyl)amino]-2,2,6,6-tetramethyl-1-piperidinyloxy (silica supported) Solvents: Acetone ; 10 min, rt

1.2 Reagents: Sodium hypochlorite Solvents: Water ; 0 °C; 12 h, 0 °C

1.2 Reagents: Sodium hypochlorite Solvents: Water ; 0 °C; 12 h, 0 °C

リファレンス

- The oxidation of alcohols in N-Oxyl-immobilized silica gel/aqueous NaOCl disperse systems. A prominent access to a column-flow system, Bulletin of the Chemical Society of Japan, 2004, 77(9), 1745-1755

合成方法 14

はんのうじょうけん

1.1 Reagents: Silver nitrate Solvents: Acetonitrile , Water

1.2 Reagents: Triethylamine

1.2 Reagents: Triethylamine

リファレンス

- Nonacidic and highly chemoselective protection of the carbonyl function. 3-Methylbenzothiazolines as a base- and acid-resistant protected form for the carbonyl groups, Bulletin of the Chemical Society of Japan, 1989, 62(4), 1215-25

合成方法 15

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Sodium dichromate

リファレンス

- The reaction of (phenyldimethylsilyl)dichloromethyllithium with organoboranes. A synthesis of α-hydroxyorganosilanes and ketones, Synthetic Communications, 1980, 10(11), 813-19

合成方法 16

はんのうじょうけん

1.1 Catalysts: 2,4,6-Tris(1-methylethyl)benzenethiol , Iridium(1+), [5,5′-bis(trifluoromethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-difluor… , Phosphonium, tetrabutyl-, diphenyl phosphate (1:1) Solvents: (Trifluoromethyl)benzene ; 24 h, rt

リファレンス

- A Redox Strategy for Light-Driven, Out-of-Equilibrium Isomerizations and Application to Catalytic C-C Bond Cleavage Reactions, Journal of the American Chemical Society, 2019, 141(4), 1457-1462

合成方法 17

はんのうじょうけん

1.1 Reagents: Isopropanol , Oxygen Catalysts: Bis[ethyl 2-(formyl-κO)-3-(oxo-κO)butanoato]cobalt

リファレンス

- Preparation of ketones, Japan, , ,

合成方法 18

はんのうじょうけん

1.1 Catalysts: Benzophenone , Sodium tert-butoxide Solvents: Toluene ; 18 h, 110 °C

リファレンス

- Efficient and eco-compatible transition metal-free Oppenauer-type oxidation of alcohols, Catalysis Communications, 2014, 47, 58-62

合成方法 19

合成方法 20

6-Undecanone Raw materials

- Benzothiazole,2,3-dihydro-3-methyl-2,2-dipentyl-

- Undecane, 6,6-dimethoxy-

- Hexyl hexanoate

- Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-

- bromopentylmagnesium

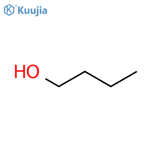

- 6-Undecanol

- 1-Butanol

- 1,3-DITHIANE, 2,2-DIPENTYL-

- 1,3-Dioxolane, 2,2-dipentyl-

- 6-(Dimethylphenylsilyl)-6-undecanol

- 6-Undecanone, O-methyloxime

6-Undecanone Preparation Products

6-Undecanone 関連文献

-

1. 811. Molecular polarisability: the dipole moments, polarisations, and molar Kerr constants of ten aliphatic ketones as solutes in carbon tetrachlorideM. Aroney,D. Izsak,R. J. W. Le Fèvre J. Chem. Soc. 1961 4148

-

Christopher J. Hammond,John R. Lindsay Smith,Eiji Nagatomi,Moray S. Stark,David J. Waddington New J. Chem. 2006 30 741

-

Yvonne K. Booth,William Kitching,James J. De Voss Nat. Prod. Rep. 2009 26 490

-

Elnaz Jamalzade,Koorosh Kashkooli,Liam Griffin,G. Peter van Walsum,Thomas J. Schwartz React. Chem. Eng. 2021 6 845

-

Pablo Doménech,Ivan Pogrebnyakov,Alex T. Nielsen,Anders Riisager Green Chem. 2022 24 3461

927-49-1 (6-Undecanone) 関連製品

- 110-13-4(hexane-2,5-dione)

- 111-13-7(2-Octanone)

- 120-92-3(Cyclopentanone)

- 112-12-9(2-Undecanone)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:927-49-1)6-Undecanone

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:927-49-1)6-Undecanone

清らかである:99%/99%

はかる:500g/1kg

価格 ($):158.0/268.0